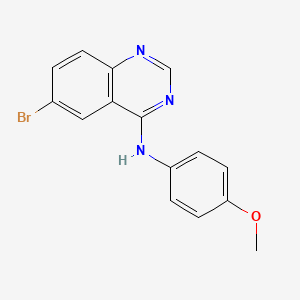

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMOBOCUMOIVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307538-25-6 | |

| Record name | 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-amine with 4-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The exact molecular pathways involved may vary depending on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Trends :

- Electron-donating groups (e.g., 4-MeO-phenyl) may improve solubility and reduce off-target effects compared to halogens.

- Bromine at position 6 is common in cytotoxic agents, likely due to its role in stabilizing interactions with kinase ATP-binding pockets .

- Bulky aryl groups (e.g., benzodioxole) enhance kinase selectivity but may reduce cell permeability .

Physicochemical and Spectroscopic Data

Comparative NMR and mass spectrometry data highlight structural differences:

Insights :

- The 4-methoxyphenyl group would likely show a singlet at ~3.8 ppm (OCH₃) and aromatic protons at ~6.8–7.2 ppm, distinct from halogenated analogs .

- Higher purity (>95%) is achievable via SNAr compared to cross-coupling methods .

Kinase Inhibition

Quinazolines with 6-bromo and 4-aryl groups show potent kinase inhibition:

- Clk1 Inhibition : Derivatives like 6-(benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine achieve IC₅₀ values <20 nM, with selectivity over CDKs and EGFR .

- EGFR Inhibition : Halogenated analogs (e.g., 3k, 8a) exhibit cytotoxicity in MCF-7 cells (IC₅₀ ~0.8–2.5 µM) but lower selectivity due to off-target effects .

Cytotoxicity

Biologische Aktivität

6-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H12BrN3O

- Molecular Weight : 304.16 g/mol

- CAS Number : 307538-25-6

The compound features a quinazoline core substituted with a bromine atom and a methoxyphenyl group, which may influence its biological interactions.

The biological activity of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is primarily attributed to its interaction with various molecular targets, including:

- Kinase Inhibition : Quinazoline derivatives are known to inhibit several kinases, which play critical roles in cell signaling pathways related to cancer progression. For instance, studies have shown that similar quinazoline compounds can act as inhibitors of epidermal growth factor receptor (EGFR) and Aurora kinases .

- P-glycoprotein and BCRP Inhibition : Research indicates that quinazolinamine derivatives exhibit potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial for drug resistance in cancer therapy .

Biological Activity Assays

A variety of assays have been conducted to evaluate the biological activity of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine:

Anticancer Activity

- Cell Viability Assays : The compound has been tested against multiple cancer cell lines. For example, it demonstrated significant cytotoxicity with IC50 values in the micromolar range against A549 lung cancer cells .

- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound induces cell cycle arrest at the G2/M phase in various cancer cell lines, indicating its potential as an anticancer agent .

- Gene Expression Modulation : The compound has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .

Antimicrobial Activity

Research has also explored the antibacterial properties of quinazoline derivatives. Similar compounds have shown promising results against various bacterial strains, suggesting that 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine may possess antimicrobial properties as well .

Case Studies and Research Findings

Several studies provide insights into the biological efficacy of quinazoline derivatives:

Q & A

Q. What are the optimized synthetic routes for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine, and how can reaction conditions be tailored for reproducibility?

Methodological Answer: The synthesis typically starts with 6-bromo-4-chloroquinazoline and 4-methoxyaniline. Key steps include nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or isopropanol) with a base (e.g., KCO or DIPEA) . Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling to introduce aryl groups at position 6 .

- Temperature control : Microwave-assisted heating (150°C) reduces reaction time for coupling steps .

- Purification : Silica column chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%) .

Q. How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- LCMS : Dual gradients (e.g., 4%→100% acetonitrile with 0.025% TFA) confirm molecular weight ([M+H]+) and purity (>95%) .

- Elemental analysis : Matches calculated C, H, N percentages to validate stoichiometry .

Advanced Research Questions

Q. How do substituent variations at the quinazoline core influence kinase inhibition and selectivity?

Methodological Answer:

- SAR studies : Bromine at position 6 enhances steric bulk, improving binding to kinase ATP pockets (e.g., c-Src/Abl). Methoxy groups on the aniline ring increase hydrophobicity, enhancing blood-brain barrier penetration .

- Comparative assays : Test derivatives (e.g., 6-chloro or 6-nitro analogs) in kinase panels (e.g., Reaction Biology’s KinaseProfiler®) to map selectivity .

- Crystallography : Co-crystallization with target kinases (e.g., c-Src) using SHELXL for refinement reveals binding interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., apoptosis induction EC) under standardized conditions (e.g., 72-hour exposure in MX-1 breast cancer cells) .

- Cell line profiling : Test across multiple lines (e.g., pancreatic vs. breast cancer) to identify context-dependent effects .

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to discern trends in cytotoxicity or off-target effects .

Q. What computational strategies guide the design of derivatives with improved target affinity?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., c-Src’s DFG motif) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to predict activity .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon bromine-to-iodine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.